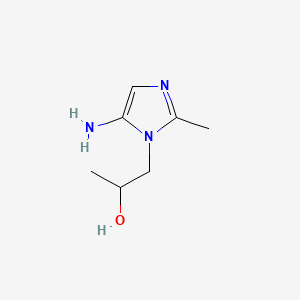
1-(5-Amino-2-methylimidazol-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(5-Amino-2-methylimidazol-1-yl)propan-2-ol” is a chemical compound with the molecular formula C7H13N3O and a molecular weight of 155.2 . It is categorized under miscellaneous compounds .
Molecular Structure Analysis
The molecular structure of “1-(5-Amino-2-methylimidazol-1-yl)propan-2-ol” consists of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, attached to a propanol group . The compound has a complexity of 131 .Physical And Chemical Properties Analysis
The compound “1-(5-Amino-2-methylimidazol-1-yl)propan-2-ol” has a molecular weight of 155.2 . It has 3 hydrogen bond acceptors and 2 hydrogen bond donors . The compound has a topological polar surface area of 64.1Ų .Aplicaciones Científicas De Investigación
Inhibition of Interleukin-5
1-(5-Amino-2-methylimidazol-1-yl)propan-2-ol analogs have shown significant activity as interleukin-5 inhibitors. These compounds, particularly the hydroxyethylaminomethylbenzimidazole analogs, demonstrate potent inhibitory effects on IL-5 using cell lines like pro-B Y16. The structure-activity relationship (SAR) studies indicate that the hydroxyethylaminomethyl group and hydrophobic substituents are crucial for this inhibitory activity (Boggu et al., 2019).
Catalytic Applications in Hydrogenation
These compounds have been used in the synthesis of ionic liquid-based Ru(II)–phosphinite compounds, which exhibit excellent catalytic performance in the transfer hydrogenation of various ketones. They show high efficiency in converting ketones to alcohols, with conversions up to 99% (Aydemir et al., 2014).
Synthesis and Investigation in Propellants
This class of compounds has been explored in the synthesis of 1,3-Bis(5-nitraminotetrazol-1-yl) propan-2-ol, which is used in the study of metal and nitrogen-rich propellants. These compounds are key in developing new types of energetic materials (Klapötke et al., 2017).
Multipotent Chaperone Discovery
Research has identified these compounds as multipotent chaperones with inhibitory effects on various biological processes such as the proliferation of prion, cancer, and influenza virus. This discovery underlines their potential as therapeutic agents targeting multiple diseases (Yamashita et al., 2020).
Antifungal Activity
The synthesis of new isoxazoles and dihydroisoxazoles that include this chemical structure has shown promising antifungal activity. These compounds are effective against a range of fungal species, including Candida albicans and Aspergillus fumigatus, highlighting their potential in antifungal therapies (Chevreuil et al., 2007).
Mecanismo De Acción
Target of Action
The compound “1-(5-Amino-2-methylimidazol-1-yl)propan-2-ol” is an imidazole derivative . Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities .
Propiedades
IUPAC Name |
1-(5-amino-2-methylimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-5(11)4-10-6(2)9-3-7(10)8/h3,5,11H,4,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFIBQVZLQFZSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(C)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chlorothieno[3,2-d]pyrimidin-4-amine](/img/structure/B581833.png)
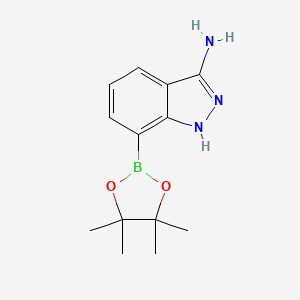

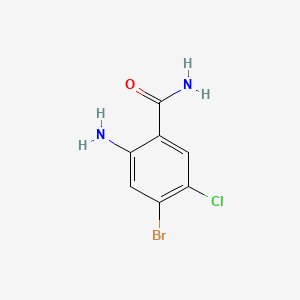

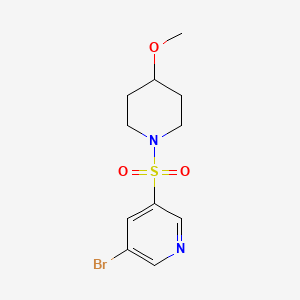
![N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]butan-1-amine](/img/structure/B581842.png)


![1-[1-(3-Methylbutyl)-1H-indol-3-yl]ethanone](/img/no-structure.png)
![N-2-Chlorobenz-[b,f][1,4]oxazepine-11-yl Amoxapine](/img/structure/B581846.png)
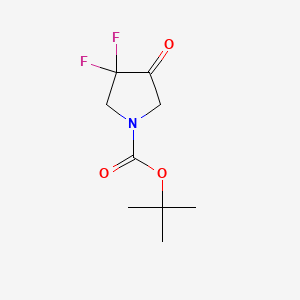

![3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B581852.png)